



Standard Operating Procedure for the Quantification of Zanubrutinib in Biological Matrices

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Compound of Interest		
Compound Name:	(R)-Zanubrutinib-d5	
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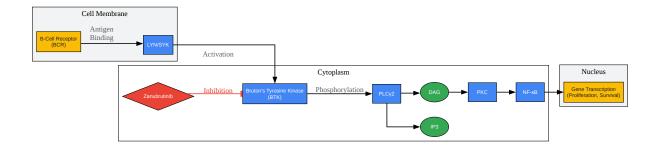
These application notes provide a detailed standard operating procedure (SOP) for the quantification of zanubrutinib in biological matrices, primarily human plasma. The described methods are based on validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Zanubrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1] Accurate quantification of zanubrutinib in biological samples is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient adherence to therapy. This document outlines the protocols for sample preparation, chromatographic separation, and mass spectrometric detection of zanubrutinib.

Mechanism of Action: Zanubrutinib selectively and irreversibly inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2] By forming a covalent bond with a cysteine residue in the active site of BTK, zanubrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[2][3]





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Caption: Zanubrutinib inhibits the BTK signaling pathway.

Experimental Protocols

This section details the materials and methods for the quantification of zanubrutinib.

Materials and Reagents

- Zanubrutinib reference standard
- Internal standard (IS), e.g., ibrutinib or a stable isotope-labeled zanubrutinib
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ammonium formate, LC-MS grade
- Ultrapure water



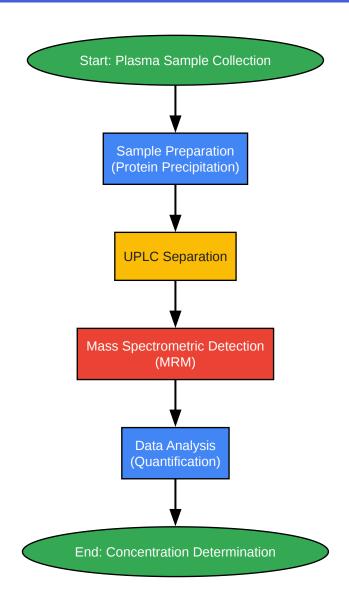
Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is commonly employed for the extraction of zanubrutinib from plasma samples.[1][2]

- Thaw plasma samples at room temperature.
- Vortex the plasma sample to ensure homogeneity.
- In a microcentrifuge tube, add 50 μL of the plasma sample.
- Add 10 μL of the internal standard working solution.
- Add 150 μL of acetonitrile to precipitate the proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.





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Caption: Experimental workflow for zanubrutinib quantification.

UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS conditions for the analysis of zanubrutinib.[1][2]

UPLC System:

- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) or equivalent
- Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate with 0.1% formic acid



• Mobile Phase B: Acetonitrile or Methanol

• Flow Rate: 0.3 - 0.5 mL/min

Column Temperature: 40°C

Injection Volume: 2 - 5 μL

• Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for reequilibration.

Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - \circ Zanubrutinib: m/z 472.2 → 455.2[1][4] or m/z 472.15 → 290.00[5]
 - Ibrutinib (IS): m/z 441.1 → 304.2[6] or m/z 441.20 → 138.10[5]

Data Presentation

The quantitative performance of the analytical methods for zanubrutinib is summarized below. These tables provide a comparative overview of key validation parameters from different studies.

Table 1: Chromatographic and Mass Spectrometric Parameters



Parameter	Method 1[2]	Method 2[1]	Method 3[5]
Column	ACQUITY BEH C18 (2.1x50 mm, 1.7 μm)	ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 μm)	Shim-pack velox C18 (2.1x50 mm, 2.7 μm)
Mobile Phase A	0.1% Formic Acid in Water	10 mM Ammonium Formate, 0.1% Formic Acid	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile	Methanol
Flow Rate	Not Specified	0.5 mL/min	0.4 mL/min
Run Time	3.0 min	6.5 min	3.0 min
Ionization Mode	ESI+	ESI+	ESI+
Zanubrutinib MRM	m/z 472.2 → 455.01	m/z 472.2 → 455.2	m/z 472.15 → 290.00
Internal Standard	Ibrutinib	Ibrutinib-d5	Ibrutinib
IS MRM	m/z 441.03 → 137.99	m/z 446.2 → 309.2	m/z 441.20 → 138.10

Table 2: Method Validation Parameters



Parameter	Method 1[2]	Method 2[1]	Method 3[5]
Linearity Range (ng/mL)	1.0 - 1,000	2.00 - 1,000	1 - 1,000
Correlation Coefficient (r²)	0.9998	> 0.99	0.999
Lower Limit of Quantification (LLOQ) (ng/mL)	1.0	2.00	1
Intra-day Precision (%RSD)	< 5.88	< 13.0	< 9.8
Inter-day Precision (%RSD)	< 5.88	< 13.0	< 5.8
Accuracy (%RE)	-1.56 to 1.08	-4.8 to 5.7	< ± 4.0
Recovery (%)	90.12 - 93.53	Not Specified	91.9 - 98.2
Matrix Effect (%)	98.70 - 101.06	Not Specified	97.5 - 106.3

Conclusion

The UPLC-MS/MS methods described provide a robust and reliable approach for the quantification of zanubrutinib in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, allows for accurate and precise measurements necessary for clinical and research applications. The presented protocols and data can be adapted and validated in individual laboratories to support studies involving zanubrutinib.

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